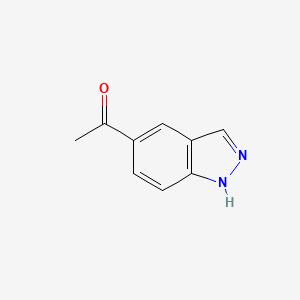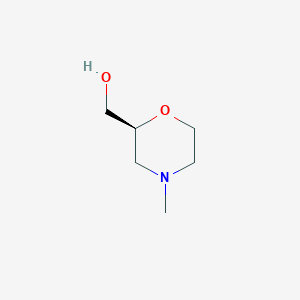
2-(3-nitro-1H-pyrazol-1-yl)acétamide
Vue d'ensemble
Description
2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as NPA, is a synthetic compound derived from nitro-pyrazole and acetamide. It is a highly versatile compound that has a wide range of applications in the scientific and medical fields, including drug development, cancer research, and biochemistry. NPA is a powerful tool for scientists and researchers due to its ability to interact with a variety of biological molecules. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for NPA.
Applications De Recherche Scientifique
Chimie médicinale
Les pyrazoles ont une large gamme d'applications en chimie médicinale . Ils sont souvent utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs . Le groupe pyrazole a de nombreuses fonctions pharmacologiques, et différentes techniques de synthèse ont été discutées .
Découverte de médicaments
Dans le domaine de la découverte de médicaments, les pyrazoles sont fréquemment utilisés en raison de leur polyvalence structurelle et de leurs effets pharmacologiques . Ils sont souvent utilisés comme structure centrale dans le développement de nouveaux médicaments .
Agrochimie
En agrochimie, les pyrazoles sont utilisés dans le développement de nouveaux pesticides et herbicides . Leur structure chimique unique leur permet d'interagir avec une variété de cibles biologiques, ce qui les rend efficaces pour contrôler les ravageurs et les mauvaises herbes .
Chimie de coordination
En chimie de coordination, les pyrazoles sont utilisés comme ligands pour former des complexes avec divers métaux . Ces complexes ont une variété d'applications, y compris la catalyse, le magnétisme et la luminescence .
Chimie organométallique
En chimie organométallique, les pyrazoles sont utilisés dans la synthèse de composés organométalliques . Ces composés ont des applications dans des domaines tels que la catalyse, la science des matériaux et la chimie médicinale .
Matériaux énergétiques
Des composés contenant un groupe pyrazole, tels que le 2-(3-nitro-1H-pyrazol-1-yl)acétamide, ont été synthétisés pour être utilisés dans les matériaux énergétiques . Ces composés combinent une enthalpie de formation calculée élevée et une stabilité thermique acceptable, ce qui les rend intéressants comme composants potentiels de matériaux riches en énergie .
Mécanisme D'action
Target of Action
A related compound has shown potent in vitro antipromastigote activity
Mode of Action
It’s suggested that the compound may interact with its targets in a way that results in desirable fitting patterns in the active site, characterized by lower binding free energy . This suggests a strong interaction between the compound and its target, which could lead to significant changes in the target’s function.
Biochemical Pathways
Given its potential antipromastigote activity , it may affect pathways related to the survival and replication of promastigotes
Result of Action
A related compound has shown potent in vitro antipromastigote activity , suggesting that 2-(3-nitro-1H-pyrazol-1-yl)acetamide may have similar effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-nitro-1H-pyrazol-1-yl)acetamide is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time. However, 2-(3-nitro-1H-pyrazol-1-yl)acetamide is toxic and must be handled with caution. It is also relatively expensive, which can limit its use in some experiments.
Orientations Futures
2-(3-nitro-1H-pyrazol-1-yl)acetamide has a wide range of potential future applications in the scientific and medical fields. It could be used to develop new drugs to treat a variety of diseases. It could also be used to study the mechanisms of cancer cell growth and proliferation. In addition, 2-(3-nitro-1H-pyrazol-1-yl)acetamide could be used to study the interactions between different molecules and to develop new methods for targeting specific molecules. Finally, 2-(3-nitro-1H-pyrazol-1-yl)acetamide could be used to develop new methods for delivering drugs to specific tissues.
Analyse Biochimique
Biochemical Properties
2-(3-nitro-1H-pyrazol-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and altering the conformation of proteins .
Cellular Effects
The effects of 2-(3-nitro-1H-pyrazol-1-yl)acetamide on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation states of key signaling proteins, leading to changes in downstream signaling events . Additionally, it can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(3-nitro-1H-pyrazol-1-yl)acetamide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their activity and function . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-nitro-1H-pyrazol-1-yl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-(3-nitro-1H-pyrazol-1-yl)acetamide vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response . Toxicity studies have indicated that high doses can cause significant cellular damage and adverse physiological effects .
Metabolic Pathways
2-(3-nitro-1H-pyrazol-1-yl)acetamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other critical metabolic processes .
Transport and Distribution
The transport and distribution of 2-(3-nitro-1H-pyrazol-1-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in various biochemical processes .
Subcellular Localization
2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its role in modulating cellular processes and biochemical reactions .
Propriétés
IUPAC Name |
2-(3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXJNFRHZOLKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003011-27-5 | |
| Record name | 2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1388090.png)





![N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1388098.png)
![4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388099.png)





